4-benzoyl-N-(3,5-dichlorophenyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-benzoyl-N-(3,5-dichlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2NO2/c21-16-10-17(22)12-18(11-16)23-20(25)15-8-6-14(7-9-15)19(24)13-4-2-1-3-5-13/h1-12H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCLKJDVWMPGFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of 4 Benzoyl N 3,5 Dichlorophenyl Benzamide
Established Methodologies for Benzamide (B126) Synthesis
The formation of an amide bond is one of the most fundamental and frequently performed transformations in organic chemistry, essential for the synthesis of pharmaceuticals, natural products, and polymers. researchgate.net Consequently, a variety of methods have been developed to construct this crucial functional group.
Nucleophilic Acyl Substitution Routes Employing Aniline (B41778) and Acyl Chloride Precursors
The reaction between an acyl chloride and an amine (or aniline) is a classic and highly reliable method for forming an amide bond. vanderbilt.edu This reaction proceeds through a nucleophilic acyl substitution mechanism. libretexts.org The process involves two primary stages: addition of the nucleophile followed by elimination of a leaving group. chemguide.co.uk
The mechanism begins with the lone pair of electrons on the nitrogen atom of the aniline acting as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukvaia.com This initial attack breaks the carbonyl π-bond, leading to the formation of a tetrahedral intermediate where the oxygen atom carries a negative charge and the nitrogen atom has a positive charge. libretexts.orgchemguide.co.uk In the subsequent elimination stage, the tetrahedral intermediate collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled. chemguide.co.uk A final deprotonation step, often facilitated by another molecule of the amine or a non-nucleophilic base, neutralizes the positive charge on the nitrogen, yielding the final amide product and an ammonium (B1175870) salt byproduct. chemguide.co.uk
This method is widely used due to the high reactivity of acyl chlorides, which often allows the reaction to proceed rapidly and to completion, frequently at room temperature. libretexts.org
Microwave-Assisted and Catalyst-Free Synthetic Approaches to Benzamide Formation
In the pursuit of more efficient and sustainable chemical processes, microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool. rasayanjournal.co.in Microwave irradiation can dramatically reduce reaction times, sometimes from hours to minutes, and often leads to higher product yields compared to conventional heating methods. researchgate.netnih.gov This acceleration is due to the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and efficient heating. youtube.com Microwave-assisted methods have been successfully applied to various organic transformations, including the synthesis of amides from carboxylic acids and amines. nih.gov
Alongside advancements in energy input, there is a growing interest in catalyst-free reactions to simplify procedures and reduce waste. Some modern approaches enable the formation of amides without the need for a catalyst, for instance, through the reaction of amines with activated enol-esters under catalyst-free conditions. researchgate.net Direct amidation of carboxylic acids and amines, which typically requires high temperatures, can also be achieved under solvent-free conditions, representing a greener alternative. semanticscholar.org Furthermore, innovative strategies such as a dual-catalytic mode using an N-heterocyclic carbene (NHC) and visible light have enabled the direct synthesis of amides from aldehydes and imines under redox-neutral conditions, completely avoiding metal catalysts and wasteful byproducts. acs.org
Green Chemistry Principles in Benzamide Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.comresearchgate.net The application of its 12 principles to benzamide synthesis seeks to improve sustainability and environmental compatibility.
Key green chemistry research areas prioritized by pharmaceutical manufacturers include amide formation that avoids reagents with poor atom economy. walisongo.ac.id Traditional methods using acyl chlorides, for instance, generate stoichiometric amounts of salt waste. Greener alternatives focus on direct amidation reactions where water is the only byproduct, thus maximizing atom economy. walisongo.ac.idrsc.org
The use of catalysts, particularly recyclable heterogeneous catalysts, is a core principle of green chemistry. semanticscholar.org Boric acid, for example, has been employed as an efficient and environmentally benign catalyst for direct amide formation from carboxylic acids and amines. semanticscholar.orgwalisongo.ac.id The choice of solvent is another critical aspect. Many syntheses are moving towards greener solvents like water or polyethylene (B3416737) glycol (PEG), or eliminating solvents altogether in favor of solid-state reactions. semanticscholar.orgchemmethod.com Solvent-free reactions not only reduce waste but can also simplify product isolation and purification. semanticscholar.org
The table below summarizes the application of select green chemistry principles to benzamide synthesis.
| Green Chemistry Principle | Application in Benzamide Synthesis |
| Atom Economy | Favoring direct condensation of carboxylic acids and amines, where water is the only byproduct, over methods using activating agents that generate waste. walisongo.ac.idrsc.org |
| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with water, PEG, or conducting reactions under solvent-free conditions. semanticscholar.orgchemmethod.com |
| Design for Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating. nih.gov |
| Catalysis | Using catalytic amounts of substances like boric acid or recyclable solid catalysts instead of stoichiometric reagents. semanticscholar.orgwalisongo.ac.id |
Targeted Synthesis of 4-benzoyl-N-(3,5-dichlorophenyl)benzamide
The specific synthesis of this compound is achieved by applying the principles of nucleophilic acyl substitution, using 4-benzoylbenzoyl chloride and 3,5-dichloroaniline (B42879) as the starting materials.
Specific Reaction Conditions and Reagent Selection for Optimized Yield and Purity
The synthesis involves the reaction of 3,5-dichloroaniline with 4-benzoylbenzoyl chloride. Based on analogous syntheses of dichlorobenzamide derivatives, a common procedure involves dissolving the arylamine (3,5-dichloroaniline) in a suitable solvent and then adding the acyl chloride (4-benzoylbenzoyl chloride). researchgate.net
A typical solvent for this type of reaction is N,N'-dimethylformamide (DMF). researchgate.net The reaction is often carried out at a moderately elevated temperature, such as 60 °C, to ensure a reasonable reaction rate and drive the reaction to completion. researchgate.net An excess of a tertiary amine, such as triethylamine (B128534) or pyridine (B92270), is frequently added to the reaction mixture to act as a base. This base neutralizes the hydrogen chloride (HCl) that is formed as a byproduct of the reaction, preventing it from protonating the starting aniline and rendering it non-nucleophilic.
The table below outlines a representative set of reaction conditions for this synthesis.
| Parameter | Condition | Purpose |
| Reactant 1 | 3,5-dichloroaniline | Nucleophile |
| Reactant 2 | 4-benzoylbenzoyl chloride | Electrophile (Acylating Agent) |
| Solvent | N,N'-dimethylformamide (DMF) | To dissolve reactants and facilitate the reaction. |
| Base | Triethylamine or Pyridine | To scavenge the HCl byproduct. |
| Temperature | ~60 °C | To increase the reaction rate. |
| Reaction Time | Several hours | Monitored by Thin-Layer Chromatography (TLC) for completion. |
Isolation and Purification Techniques for the Compound
Once the reaction is complete, as determined by a technique like Thin-Layer Chromatography (TLC), the isolation and purification of the product are crucial for obtaining this compound in high purity.
The typical workup procedure begins with cooling the reaction mixture to room temperature. The mixture is then often poured into cold water. nih.gov This step causes the organic product, which is generally insoluble in water, to precipitate out of the solution while the water-soluble byproducts (like triethylammonium (B8662869) chloride) remain dissolved.
The precipitated solid is collected by vacuum filtration. orgsyn.org The collected solid, known as the crude product, is then washed successively with various solutions to remove any remaining impurities. A common washing sequence includes:
Water: To remove any remaining water-soluble salts. orgsyn.org
Dilute Acid (e.g., 1 M HCl): To remove any unreacted amine base (triethylamine or pyridine).
Dilute Base (e.g., Saturated NaHCO₃ solution): To remove any unreacted acyl chloride (by converting it to the sodium salt of the carboxylic acid).
Brine (Saturated NaCl solution): To aid in the removal of water from the organic product.
After washing, the product is dried, often in a vacuum oven. orgsyn.org For further purification, recrystallization is the most common method. A suitable solvent or solvent system is chosen in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The crude product is dissolved in the minimum amount of the hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. The purified crystals are then collected by filtration and dried.
Derivatization and Analog Generation Strategies for this compound Scaffold
The structural framework of this compound presents a versatile scaffold for chemical modification. Researchers employ various derivatization strategies to explore and optimize the molecule's properties, aiming to enhance biological activity, selectivity, and pharmacokinetic profiles. These strategies primarily involve modifying the peripheral benzoyl and dichlorophenyl rings, altering the conformational flexibility of the core structure, and introducing new functional groups, particularly heterocyclic moieties.
Exploration of Substituent Effects on Benzoyl and Dichlorophenyl Moieties
Systematic modification of the benzoyl and 3,5-dichlorophenyl rings is a fundamental strategy to probe the structure-activity relationship (SAR) of the this compound scaffold. The electronic and steric properties of substituents can significantly influence the molecule's conformation, hydrogen bonding capabilities, and interactions with biological targets.
The synthesis of various dichlorobenzamide derivatives has been achieved through reactions of 3,5-dichlorobenzoyl chloride with different arylamine compounds. researchgate.net This approach allows for the introduction of a wide range of substituents on the N-phenyl ring, enabling a systematic exploration of their effects. For example, introducing chloro or nitro groups at different positions can modulate the electronic properties and biological activity of the resulting compounds. researchgate.netmdpi.com Similarly, modifications to the benzoyl portion, such as the introduction of benzoyloxy groups, create more complex esters with potentially different physicochemical properties. nih.gov
These studies demonstrate that even subtle changes, like altering the position or nature of a halogen on the phenyl rings, can lead to significant variations in the crystal packing and intermolecular interactions, such as N—H⋯O hydrogen bonds. nih.gov This foundational knowledge is crucial for designing analogs of this compound with tailored properties.
| Parent Scaffold | Substituent Modification | Observed Structural Effect | Reference |
|---|---|---|---|
| N-(3,5-dichlorophenyl)benzamide | Base structure analysis | Dihedral angle of 58.3° between benzoyl and aniline rings. Molecules linked by N—H⋯O hydrogen bonds into infinite chains. | nih.gov |
| 3,5-dichlorobenzamide | Varied arylamine reactants (e.g., 2-chloroaniline, 4-chloroaniline) | Produces a series of N-aryl-3,5-dichlorobenzamide derivatives with different crystal symmetries (e.g., triclinic, monoclinic). | researchgate.net |
| N-(aryl)-arylsulfonamides | Methyl group on one benzene (B151609) ring, dichloro substitution on the other | The two benzene rings are tilted relative to each other by 79.6°. | nih.gov |
| Benzamide | Addition of a 4-nitro group to the benzoyl chloride precursor and a 3-chloro group to the phenethylamine (B48288) reactant | Leads to the formation of N-(3-chlorophenethyl)-4-nitrobenzamide, a bio-functional hybrid molecule. | mdpi.com |
Synthesis of Conformationally Restricted Analogues
To enhance potency and selectivity, medicinal chemists often seek to reduce the conformational flexibility of a lead compound. By locking the molecule into a specific, biologically active conformation, binding affinity to a target receptor or enzyme can be improved. For scaffolds like this compound, this can be achieved by introducing cyclic constraints or rigid linkers.
One effective strategy involves the stereocontrolled synthesis of analogues where parts of the flexible backbone are incorporated into a ring system. For instance, a general approach applicable to similar structures involves the functionalization of lactams, such as 2-substituted octahydropyrido[1,2-a]pyrazin-6-ones. nih.gov This method allows for the creation of rigid bicyclic systems that mimic a specific conformation of the parent molecule. A key step in such a synthesis can be a diastereoselective LDA-promoted α-nitration of an intermediate lactam, which establishes the required trans-configuration in the final products. nih.gov This process effectively restricts the rotational freedom around key chemical bonds, presenting the pharmacophoric elements in a well-defined spatial arrangement. While this specific example was applied to a CGRP receptor antagonist, the chemical principles are broadly applicable for creating rigid analogues of other amide-containing compounds. nih.gov
The rationale for this approach is to pre-organize the molecule for optimal interaction with its biological target, thus minimizing the entropic penalty of binding. The resulting conformationally restricted analogues can then be evaluated to confirm the initial hypothesis and further refine the pharmacophore model.
Introduction of Heterocyclic Units for Enhanced Bioactivity
Incorporating heterocyclic rings into a drug candidate's structure is a well-established strategy for modulating its biological and physicochemical properties. Heterocycles can introduce new hydrogen bond donors and acceptors, alter polarity, improve metabolic stability, and provide novel interaction points with biological targets. openmedicinalchemistryjournal.com
For the this compound scaffold, heterocyclic units can be appended to or replace the existing phenyl rings to generate novel analogues. These modifications can lead to compounds with enhanced or entirely new biological activities.
One successful approach involves the synthesis of benzamides substituted with pyridine-linked 1,2,4-oxadiazoles. mdpi.com In this process, a precursor like methyl-2-chloro-5-(N′-hydroxycarbamimidoyl) benzoate (B1203000) can be reacted with a freshly prepared heterocyclic acyl chloride, such as 3,6-dichloropicolinoyl chloride, in a one-pot reaction to form the 1,2,4-oxadiazole (B8745197) ring. mdpi.com This resulting heterocyclic benzamide can then be coupled with various anilines to produce a library of derivatives. This strategy effectively combines the structural features of a benzamide with the unique chemical properties of the oxadiazole and pyridine rings.
| Core Scaffold | Heterocyclic Unit Introduced | Synthetic Strategy | Potential Bioactivity Enhancement |
|---|---|---|---|
| Benzamide | Pyridine-linked 1,2,4-oxadiazole | One-pot reaction of a hydroxycarbamimidoyl precursor with a heterocyclic acyl chloride. | Exploration of novel chemical space for various therapeutic targets. |
| 4-Amino benzamide | 1,2,3-Triazole and Pyrazoline | Synthesis from a 4-azido benzamide precursor, followed by chalcone (B49325) formation and cyclization with hydrazine (B178648) hydrate (B1144303). | Antimicrobial properties. |
| Benzoylthioimidazolidin-4-one | Pyrazole and Pyrimidine | Reaction of chalcone derivatives (from the parent heterocycle) with hydrazine hydrate or thiourea. | Antibacterial and antifungal activities. |
| Benzhydrylpiperazine | Piperazine (B1678402) | Synthesis from benzophenone (B1666685) reduction, chlorination, and subsequent reaction with piperazine. | Cytotoxic activities against cancer cell lines. |
Advanced Structural Elucidation and Conformational Analysis of 4 Benzoyl N 3,5 Dichlorophenyl Benzamide
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR) for Comprehensive Structure Assignment
No published ¹H-NMR, ¹³C-NMR, or 2D NMR spectral data specifically for 4-benzoyl-N-(3,5-dichlorophenyl)benzamide could be located.
Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Specific Infrared (IR) and Raman spectroscopic data detailing the vibrational modes of this compound are not available in the current body of scientific literature.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
There are no available mass spectrometry studies that report the molecular weight or detail the specific fragmentation pattern of this compound upon ionization.
X-ray Crystallography and Solid-State Analysis
Crystal Structure Determination and Unit Cell Parameters
The crystal structure of this compound has not been determined or reported. As such, information regarding its crystal system, space group, and unit cell parameters is unavailable.
Conformational Analysis of the Amide Linkage and Aromatic Ring Orientations
Without a determined crystal structure, a definitive conformational analysis of the amide linkage and the relative orientations of the aromatic rings for this compound in the solid state cannot be conducted.
Further research, including the chemical synthesis and subsequent structural analysis of this compound, would be required to provide the specific data needed to complete the requested article.
Supramolecular Assembly and Hydrogen Bonding Networks in the Solid State
A comprehensive search for crystallographic data specific to this compound did not yield any publicly available crystal structures. As a result, a detailed, experimentally verified analysis of its specific supramolecular assembly and hydrogen bonding networks in the solid state cannot be provided at this time.
To offer a foundational perspective, it is instructive to examine the crystal structure of the parent compound, N-(3,5-dichlorophenyl)benzamide, which lacks the 4-benzoyl substituent. In the solid state, molecules of N-(3,5-dichlorophenyl)benzamide are organized into infinite chains that extend along the c-axis of the crystal lattice. nih.gov This supramolecular arrangement is primarily directed by a consistent and repeating intermolecular hydrogen bond. nih.gov Specifically, the amide N–H group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen atom (C=O) of an adjacent molecule. nih.gov This interaction is of the N—H⋯O type and is a common motif in the crystal engineering of amide-containing compounds. researchgate.netnih.gov
The conformation of the H—N—C=O unit in N-(3,5-dichlorophenyl)benzamide is observed to be trans. nih.gov The molecule itself is not planar; the amide group is twisted relative to the two aromatic rings. It forms dihedral angles of 14.3 (8)° with the benzoyl ring and 44.4 (4)° with the 3,5-dichlorophenyl (aniline) ring. nih.gov The two aromatic rings are, in turn, twisted with respect to each other by a dihedral angle of 58.3 (1)°. nih.gov
For the target molecule, this compound, the introduction of a second benzoyl group at the 4-position of the primary benzoyl ring would be expected to significantly alter this observed supramolecular assembly. The additional carbonyl group provides a second potential hydrogen bond acceptor site. This could lead to more complex hydrogen bonding networks, such as bifurcated bonds or the formation of different synthons (structural units formed by intermolecular interactions). Furthermore, the bulky 4-benzoyl substituent would impose new steric constraints, likely leading to a different crystal packing arrangement and potentially altering the dihedral angles between the constituent rings of the molecule.
Computational Chemistry and Theoretical Investigations of 4 Benzoyl N 3,5 Dichlorophenyl Benzamide
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, offering a powerful lens through which to examine the electronic structure and properties of molecules. For 4-benzoyl-N-(3,5-dichlorophenyl)benzamide, these methods have been employed to elucidate its geometry, stability, and reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of benzamide (B126) derivatives. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, DFT calculations would likely be performed using a functional such as B3LYP with a basis set like 6-311G++(d,p) to achieve a balance between accuracy and computational cost.
The optimized geometry provides information on bond lengths, bond angles, and dihedral angles. For instance, in the related compound N-(3,5-dichlorophenyl)benzamide, the amide group is reported to make dihedral angles of 14.3° and 44.4° with the benzoyl and aniline (B41778) rings, respectively. nih.gov A similar non-planar conformation would be expected for this compound due to steric hindrance between the aromatic rings.
DFT is also a powerful tool for predicting spectroscopic properties. The calculated vibrational frequencies can be compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule.
| Parameter | Predicted Value |
|---|---|
| C=O Bond Length (Amide) | ~1.24 Å |
| C-N Bond Length (Amide) | ~1.36 Å |
| Dihedral Angle (Benzoyl Ring - Amide Plane) | ~15-25° |
| Dihedral Angle (Dichlorophenyl Ring - Amide Plane) | ~40-50° |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge transfer, and hyperconjugative effects within a molecule. researchgate.net By analyzing the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the stabilization energy associated with these interactions.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of chemical reactivity and kinetic stability.
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the benzoyl and amide moieties, which are electron-rich. The LUMO, on the other hand, is likely to be distributed over the dichlorophenyl ring, influenced by the electron-withdrawing chlorine atoms. The calculated HOMO-LUMO gap can provide insights into the compound's potential reactivity in chemical reactions and its electronic properties.
| Property | Predicted Value (eV) |
|---|---|
| EHOMO | -6.5 to -7.5 |
| ELUMO | -1.5 to -2.5 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |
Molecular Docking Studies for Target Identification and Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.
Molecular docking simulations can be used to screen this compound against a variety of biological targets, such as enzymes or receptors, to predict its potential pharmacological activity. The docking process involves placing the ligand into the binding site of the protein and calculating a docking score, which is an estimation of the binding affinity. Lower docking scores typically indicate a more favorable binding interaction.
For example, various benzamide derivatives have been investigated as inhibitors of enzymes like protein kinases. nih.gov Docking studies of this compound against such targets would involve preparing the 3D structures of both the ligand and the protein, defining the binding site, and then using a docking algorithm to predict the binding pose and score. The results can help in prioritizing this compound for further experimental testing.
| Protein Target (PDB ID) | Potential Function | Predicted Docking Score (kcal/mol) |
|---|---|---|
| Protein Kinase (e.g., EGFR) | Cancer Therapy | -8.0 to -10.0 |
| DNA Gyrase | Antibacterial Agent | -7.5 to -9.5 |
| Monoamine Oxidase | Neurodegenerative Diseases | -7.0 to -9.0 |
Beyond just predicting the binding affinity, molecular docking provides detailed information about the interactions between the ligand and the amino acid residues in the protein's binding site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.
For this compound, the amide group is a key feature that can form hydrogen bonds with appropriate donor or acceptor residues in the binding pocket. The benzoyl and dichlorophenyl rings can engage in hydrophobic and pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The chlorine atoms can also participate in halogen bonding, which is an increasingly recognized non-covalent interaction in medicinal chemistry. Analysis of these interactions is crucial for understanding the molecular basis of the ligand's binding and for designing more potent and selective analogs.
Molecular Dynamics Simulations for Conformational Flexibility and Binding Stability
Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. In the context of drug design and discovery, MD simulations provide detailed insights into the conformational flexibility of ligands like this compound and the stability of their complexes with biological targets. These simulations can elucidate the dynamic nature of molecular interactions that are often averaged out in static experimental structures.
MD simulations of ligand-protein complexes are crucial for understanding the dynamic behavior of a drug candidate within the binding site of its target protein. mdpi.com These simulations can reveal transient interactions and conformational states that govern the binding affinity and efficacy of the ligand. nih.gov For benzamide derivatives, docking simulations can first predict the initial binding pose, which is then subjected to MD simulations to refine the interactions and assess the stability of the complex. nih.govresearchgate.net
The simulation process involves placing the docked complex in a simulated physiological environment, typically a box of water molecules and ions, and then solving Newton's equations of motion for the system. This allows researchers to observe how the ligand and protein interact and adapt to each other's presence over a specific period, often on the nanosecond to microsecond scale. nih.gov Analysis of the simulation trajectory can identify key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and electrostatic interactions with the ligand. nih.govresearchgate.net For instance, studies on similar molecules have shown that interactions with specific residues within a binding pocket are critical for maintaining a stable complex. nih.gov The root mean square deviation (RMSD) of the ligand and protein backbone is often calculated to evaluate the stability of the simulation; a stable RMSD suggests that the complex has reached equilibrium. nih.govresearchgate.netmdpi.com Such dynamic views are essential for explaining the mechanism of action and for the rational design of more potent analogs. mdpi.com
Table 1: Key Parameters Analyzed in MD Simulations of Ligand-Protein Complexes
| Parameter | Description | Significance |
|---|---|---|
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions between the simulated structure and a reference structure over time. | Indicates the stability of the protein-ligand complex. A plateau in the RMSD plot suggests the system has reached equilibrium. mdpi.com |
| Hydrogen Bonds | Monitors the formation and breaking of hydrogen bonds between the ligand and protein residues throughout the simulation. | Identifies critical polar interactions that contribute significantly to binding affinity and specificity. |
| Hydrophobic Interactions | Analyzes close contacts between nonpolar groups on the ligand and protein. | Reveals the role of the hydrophobic effect in ligand binding and stability. |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Changes in Rg can indicate ligand-induced conformational changes in the protein. |
| Binding Free Energy | Calculated using methods like MM/PBSA or MM/GBSA to estimate the strength of the ligand-protein interaction. | Provides a quantitative measure of binding affinity, correlating computational results with experimental data. nih.gov |
MD simulations are particularly adept at revealing subtle conformational changes in both the ligand and the protein upon binding. A ligand like this compound possesses rotational freedom around its amide and benzoyl linkages. nih.gov Simulations can explore the accessible conformations of the molecule within the constrained environment of a protein's active site, identifying the most energetically favorable bound conformation, which may differ from its lowest energy state in solution.
QSAR (Quantitative Structure-Activity Relationship) Modeling of Benzamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. archivepp.com For benzamide derivatives, QSAR is a valuable tool for understanding how structural modifications influence their therapeutic effects, guiding the design of new compounds with improved properties. nih.govnih.gov
The development of a QSAR model begins with a dataset of compounds with known biological activities (e.g., IC50 values), which are often converted to a logarithmic scale (pIC50). nih.gov This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.govchemijournal.com
For each molecule, a set of "molecular descriptors" is calculated. These are numerical values that encode different aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic characteristics. The next step involves using statistical methods, like Partial Least Squares (PLS), to generate a mathematical equation that links these descriptors to the observed biological activity. nih.gov
3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These methods align the molecules in the dataset and calculate steric and electrostatic fields around them. The resulting QSAR model highlights regions in 3D space where modifications to the molecular structure are likely to increase or decrease activity. nih.gov The statistical quality of the generated models is assessed using parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). A robust and predictive QSAR model can then be used to estimate the biological activity of novel, unsynthesized benzamide derivatives. chemijournal.com
Table 2: Common Statistical Parameters for QSAR Model Validation
| Parameter | Description | Typical Value for a Good Model |
|---|---|---|
| R² (Squared Correlation Coefficient) | Represents the proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors) for the training set. | > 0.6 |
| Q² (Cross-validated R²) | A measure of the model's predictive ability, calculated using internal validation techniques like leave-one-out cross-validation. | > 0.5 |
| SD (Standard Deviation) | The standard deviation of the regression. | Lower values indicate a better fit. |
| Pearson-R | Measures the correlation between the predicted and observed activities for the test set. | > 0.6 |
Note: The acceptable values can vary depending on the complexity of the dataset and the biological endpoint. chemijournal.com
A primary outcome of QSAR and other structure-activity relationship studies is the identification of key structural features that are essential for the biological activity of benzamide derivatives. nih.gov By analyzing the descriptors that are most influential in the QSAR equation or by visualizing the contour maps from 3D-QSAR models, researchers can pinpoint which molecular properties drive potency and selectivity. nih.govchemijournal.com
For example, studies on various classes of benzamides and related structures have revealed several critical features:
Substituents on Phenyl Rings : The nature and position of substituents, such as the dichloro substitution on the phenyl ring of the title compound, are often crucial. nih.gov Halogen atoms can participate in halogen bonding and alter the electronic properties and hydrophobicity of the molecule, significantly impacting binding affinity. nih.gov For instance, the presence of a bromine atom at a specific position was found to enable a halogen bond with a backbone nitrogen atom of a target protein, enhancing affinity. nih.gov
Amide Bond Conformation : The geometry of the central amide linkage, which connects the benzoyl and dichlorophenyl moieties, is important for orienting the aromatic rings correctly within the binding pocket. nih.gov
Hydrophobic and Electronic Properties : QSAR models often show that hydrophobic features and specific electronic distributions (e.g., electron-withdrawing or donating groups) are required for optimal activity. nih.govnih.gov Visualizations from 3D-QSAR can show regions where bulky, hydrophobic groups are favored or where electron-withdrawing groups would enhance interactions. chemijournal.com
By systematically exploring these structure-activity relationships, computational models provide a rational framework for the optimization of lead compounds like this compound to achieve higher potency and better selectivity for their intended biological target. nih.govnih.gov
In Vitro and Preclinical Biological Activity Profiling of 4 Benzoyl N 3,5 Dichlorophenyl Benzamide and Analogues
Enzyme Inhibition Studies
Acetylcholinesterase (AChE) and β-secretase (BACE1) Inhibitory Potential
The benzamide (B126) scaffold is a recurring motif in the design of inhibitors for enzymes implicated in Alzheimer's disease, namely acetylcholinesterase (AChE) and β-secretase (BACE1). nih.gov BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are central to the formation of amyloid plaques in Alzheimer's disease. researchgate.netnih.gov AChE inhibitors, on the other hand, represent a major class of drugs for the symptomatic treatment of the disease. nih.gov
A study focusing on newly synthesized benzamide derivatives identified several compounds with dual inhibitory activity against both AChE and BACE1. nih.gov For instance, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was found to be the most active against both enzymes in its series, with half-maximal inhibitory concentrations (IC50) as shown in the table below. nih.gov Molecular modeling suggested that these benzamide ligands may inhibit AChE by reducing the flexibility of the enzyme, thereby impeding its function. nih.gov
Another series of benzamide derivatives incorporating a phthalimide (B116566) substructure was evaluated for AChE inhibition. nih.gov Phthalimide-based compounds are noted for their ability to bind to the peripheral anionic site (PAS) of AChE. nih.gov In this series, compound 4g (the specific structure not detailed in the source) demonstrated the highest inhibitory potency. nih.gov
The introduction of a 3,5-dichlorobenzyl group to an indole (B1671886) acylguanidine scaffold also significantly improved BACE1 inhibitory potency, resulting in an IC50 value of 8.75 µM for the resulting compound. researchgate.net
| Compound/Drug | Target Enzyme | IC50 (µM) | Source |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 | nih.gov |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | BACE1 | 9.01 | nih.gov |
| Donepezil (Reference) | AChE | 0.046 | nih.gov |
| Quercetin (Reference) | BACE1 | 4.89 | nih.gov |
| Compound 4g (Phthalimide derivative) | AChE | 1.1 | nih.gov |
| Indole Acylguanidine with 3,5-dichlorobenzyl group | BACE1 | 8.75 | researchgate.net |
Histone Deacetylase (HDAC) Inhibition Mechanisms
Benzamide derivatives are a significant class of histone deacetylase (HDAC) inhibitors, which are being explored as anticancer agents. nih.govnih.gov HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. frontiersin.org Benzamide-type HDAC inhibitors typically function by chelating the zinc ion (Zn2+) present in the active site of class I, II, and IV HDACs. nih.govnih.gov
The crystal structure of HDAC2 in complex with a benzamide inhibitor, N-(2-aminophenyl)-(4-phenyl)benzamide, revealed that the inhibitor coordinates the catalytic zinc ion through both its carbonyl and amino groups, forming a distinctive seven-membered ring chelate. nih.gov This interaction is a key feature of the inhibitory mechanism for this class of compounds. nih.gov
Structure-activity relationship (SAR) studies have highlighted the importance of specific structural features for potent HDAC inhibition. For example, in one series of benzanilide (B160483) derivatives, a substituent at the 2'-position of the anilide ring, such as an amino or hydroxy group, was found to be essential for inhibitory activity. acs.org A notable benzamide HDAC inhibitor, MS-275 (Entinostat), demonstrated an IC50 of 4.8 μM against a partially purified HDAC enzyme preparation. acs.org Another study identified N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide as a selective class I HDAC inhibitor with IC50 values in the nanomolar range against HDAC1, HDAC2, and HDAC3. frontiersin.org
| Compound | Target Enzyme(s) | IC50 (µM) | Source |
| MS-275 (Entinostat) | Partially purified HDAC | 4.8 | acs.org |
| Sodium Butyrate (Reference) | Partially purified HDAC | 140 | acs.org |
| Trichostatin A (Reference) | Partially purified HDAC | 0.0046 | acs.org |
| N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC1 | 0.0952 | frontiersin.org |
| N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC2 | 0.2607 | frontiersin.org |
| N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC3 | 0.2557 | frontiersin.org |
Cyclooxygenase (COX-1, COX-2) Modulation
Cyclooxygenase (COX) enzymes are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov These enzymes, existing as COX-1 and COX-2 isoforms, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.govacs.org
Research into benzamide derivatives has revealed potential for modulating COX enzymes. One study described a series of 5-amino-2-ethoxy-N-(substituted phenyl)benzamide derivatives that exhibited potent COX-1 inhibitory and analgesic activities, comparable to the NSAID indomethacin. researchgate.net Another related compound, Parsalmide (5-amino-N-butyl-2-(2-propynyloxy) benzamide), was found to inhibit both COX-1 and COX-2. researchgate.net
Interestingly, the conversion of a carboxylic acid group in certain NSAIDs to an amide can dramatically alter COX inhibitory activity. For instance, converting the carboxylate of diclofenac (B195802) analogues to an amide functionality was shown to effectively eliminate COX inhibition. acs.org This suggests that the presence and nature of the amide linkage within a molecule are critical determinants for its interaction with COX enzymes.
| Compound Class | Target Enzyme(s) | Activity Profile | Source |
| 5-amino-2-ethoxy-N-(2-methoxyphenyl)benzamide | COX-1 | Potent inhibition, similar to indomethacin | researchgate.net |
| Parsalmide | COX-1 and COX-2 | Inhibition of both isoforms | researchgate.net |
| Diclofenac Amide Analogues | COX-1 and COX-2 | Loss of inhibitory activity | acs.org |
Methionyl-tRNA Synthetase Inhibition
Methionyl-tRNA synthetase (MetRS) is an essential enzyme in protein synthesis, responsible for attaching methionine to its corresponding tRNA. researchgate.netsemanticscholar.org This enzyme is a validated target for the development of antimicrobial agents, particularly against trypanosomatid parasites like Trypanosoma brucei (the causative agent of sleeping sickness) and Leishmania donovani. nih.govnih.govresearchgate.net
The 3,5-dichlorophenyl moiety, a key structural feature of 4-benzoyl-N-(3,5-dichlorophenyl)benzamide, has been identified as a critical component in potent MetRS inhibitors. nih.gov In structure-guided drug design studies, this group was shown to occupy an enlarged methionine binding pocket within the T. brucei MetRS (TbMetRS) active site. nih.gov
Several urea-based inhibitors incorporating a 3,5-dichlorobenzyl group have been developed and co-crystallized with TbMetRS. pdbj.org One such inhibitor, 1-{3-[(3,5-dichlorobenzyl)amino]propyl}-3-phenylurea, was shown to bind through conformational selection, occupying both the enlarged methionine pocket and an auxiliary pocket. pdbj.org These inhibitors were found to be non-competitive with respect to ATP. pdbj.org Another potent inhibitor containing a 3,5-dichlorophenyl moiety demonstrated an IC50 of less than 40 nM against the TbMetRS enzyme. nih.gov
| Compound Feature / Class | Target Organism/Enzyme | Potency / Finding | Source |
| 3,5-dichlorophenyl moiety | Trypanosoma brucei MetRS | Occupies enlarged methionine binding pocket | nih.gov |
| Inhibitor with 3,5-dichlorophenyl moiety (Compound 1) | Trypanosoma brucei MetRS | IC50 < 40 nM | nih.gov |
| Urea-based inhibitors (UBIs) with 3,5-dichlorobenzyl group | Trypanosoma brucei MetRS | IC50 as low as 19 nM | pdbj.org |
Other Relevant Enzyme Targets and Kinetic Analysis
No specific information on other relevant enzyme targets or detailed kinetic analyses for this compound or its close analogues was identified in the reviewed literature.
Receptor Binding and Modulation Assays
The benzamide and dichlorophenyl motifs are present in ligands designed for various G-protein coupled receptors (GPCRs) and ligand-gated ion channels.
Notably, analogues containing a dichlorophenylpiperazine moiety linked to an arylcarboxamide core have been extensively investigated as ligands for dopamine (B1211576) D3 receptors. nih.govnih.gov The dopamine D3 receptor is a target for therapeutics aimed at treating substance abuse disorders. nih.gov For example, N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl)arylcarboxamides have been synthesized and shown to bind to D3 receptors with affinities (Ki) in the low nanomolar range. nih.gov Further modifications, including the introduction of a fluorine atom to the butyl linker in N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazine-1-yl)butyl)arylcarboxamides, led to some of the most D3-selective compounds reported, with over 1000-fold selectivity for D3 over D2 receptors. nih.gov These studies underscore the importance of the carboxamide linker for high D3 receptor affinity and selectivity. nih.gov
The benzamide scaffold has also been incorporated into allosteric modulators for other receptors. For instance, 3-benzazepine derivatives have been characterized as downstream allosteric modulators of N-Methyl-D-aspartate (NMDA) receptors, which are crucial in learning and memory. nih.gov
| Compound Class / Analogue | Receptor Target | Binding Affinity / Functional Activity | Source |
| N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl)arylcarboxamides | Dopamine D3 | Ki = 0.6 - 1080 nM | nih.gov |
| N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazine-1-yl)butyl)arylcarboxamides | Dopamine D3 | >1000-fold selective over D2 receptors | nih.gov |
| 3-Benzazepine derivatives | NMDA Receptor | Allosteric modulation | nih.gov |
Sigma Receptor Ligand Binding Affinities
A review of the scientific literature did not yield specific data on the sigma receptor (σ1 or σ2) ligand binding affinities for this compound. While various benzamide derivatives have been explored for their interaction with sigma receptors, specific binding constants (Ki) or inhibitory concentrations (IC50) for this compound are not documented in the reviewed sources. Studies on other dichlorophenyl-containing compounds, such as N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-2(dimethylamino)ethylamine (BD1047), have identified them as sigma-1 receptor antagonists, though their structures are not directly analogous. cyberleninka.ru
Neurokinin Receptor (NK1, NK2, NK3) Antagonism
There is no specific information available in the reviewed literature regarding the neurokinin receptor (NK1, NK2, NK3) antagonist activity of this compound. Research into neurokinin receptor antagonists has investigated various chemical scaffolds, including compounds containing dichlorophenyl or benzamide moieties, but specific findings for the title compound have not been reported. researchgate.netnih.govmdpi.comnih.gov
Dopamine Receptor (D2, D3, D4) Interactions
Specific binding affinities and functional data for the interaction of this compound with dopamine D2, D3, or D4 receptors were not found in the reviewed scientific literature. The N-(dichlorophenyl)piperazine moiety is a common feature in many potent D3 receptor ligands, but these are structurally distinct from this compound. nanobioletters.comnih.govscispace.com While substituted benzamides as a class are known to interact with dopamine receptors, data for this specific compound is not available. mdpi.com
Serotonin (B10506) Receptor (5-HT4) Binding Studies
No specific data on the binding affinity or functional activity of this compound at the serotonin 5-HT4 receptor was identified in the reviewed literature. Research on 5-HT4 receptor ligands has often focused on 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivatives, which are structurally different from the title compound. nih.govmdpi.comresearchgate.net
Insulin-like Growth Factor 1 Receptor (IGF1R) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition
While no data was found for this compound, a study on bis( researchgate.netnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives containing an N-(dichlorophenyl)benzamide moiety reported their inhibitory activity against VEGFR2. These compounds serve as structural analogues. The study found that the position of the chloro substituents on the phenyl ring influenced the inhibitory potency.
Specifically, the analogue 4-(2-(Bis( researchgate.netnih.govtriazolo)[4,3-a:3',4'-c]uinoxaline-3-ylthio)acetamido)-N-(2,5-dichlorophenyl)benzamide (23j) was identified as the most potent VEGFR-2 inhibitor in the series, with an IC50 value nearly equal to the reference compound sorafenib. The activity of this and other related analogues is detailed in the table below.
| Compound | Substitution on N-phenyl ring | VEGFR-2 IC50 (nM) |
|---|---|---|
| 23h | 3-Cl | 8.2 ± 0.71 |
| 23i | 2,4-dichloro | 7.3 ± 0.62 |
| 23j | 2,5-dichloro | 3.7 ± 0.29 |
| Sorafenib (Reference) | N/A | 3.12 ± 0.25 |
No specific data regarding the inhibition of Insulin-like Growth Factor 1 Receptor (IGF1R) by this compound or its close analogues was found in the reviewed literature.
Antimicrobial Activity Evaluation
Antibacterial Efficacy Against Gram-Negative Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)
There is currently a lack of specific data on the antibacterial activity of this compound against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. However, studies on analogous N-substituted benzamide derivatives have shown a range of activities. For instance, a series of synthesized N-benzamide compounds demonstrated that some analogues possess notable efficacy against E. coli. One particular compound, 4-hydroxy-N-phenylbenzamide, exhibited a significant zone of inhibition and a low minimum inhibitory concentration (MIC) against E. coli. This suggests that the benzamide scaffold is a promising starting point for the development of new antibacterial agents. The antibacterial potential of these derivatives is often attributed to their ability to penetrate the bacterial cell wall and interact with intracellular targets. Further research is necessary to determine if the specific substitutions present in this compound confer any significant anti-Gram-negative activity.
**Table 1: Antibacterial Activity of Selected N-Benzamide Analogues Against *E. coli***
| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| 4-hydroxy-N-phenylbenzamide | 31 | 3.12 |
| 4-hydroxy-N-p-tolylbenzamide | - | - |
| N-(4-bromophenyl)-4-hydroxybenzamide | - | - |
Data for illustrative purposes based on analogues; specific data for this compound is not available.
Antifungal Activity Against Fungal Strains (e.g., Aspergillus flavus, Aspergillus oryzae)
Table 2: Antifungal Activity of N-substituted Benzimidazole (B57391) Analogues Against Aspergillus Species
| Compound | Fungal Strain | Activity |
|---|---|---|
| 4-(1H-benzo[d]imidazol-1-yl)benzenamine | A. flavus, A. niger | Better than reference |
| N-(4-(1H-benzo[d]imidazol-1-yl)phenyl)-4-bromobenzamide | A. flavus, A. niger | Better than reference |
Data for illustrative purposes based on analogues; specific data for this compound is not available.
Inhibition of Biofilm Formation in Bacterial Cultures
Direct evidence for the inhibition of biofilm formation by this compound is not currently documented. Nevertheless, research into structurally related compounds provides a strong rationale for investigating this potential. A novel benzimidazole compound, designated ABC-1, has been shown to prevent biofilm formation across a wide range of both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus, at nanomolar concentrations without inhibiting bacterial growth. Furthermore, a benzamide-benzimidazole hybrid compound has been demonstrated to interfere with biofilm formation in P. aeruginosa. The mechanism for these related compounds often involves the disruption of quorum sensing pathways or the inhibition of enzymes critical for the production of the extracellular polymeric substance that forms the biofilm matrix. Given these precedents, it is plausible that this compound could exhibit similar antibiofilm properties.
Table 3: Biofilm Inhibition by Benzimidazole Analogues
| Compound | Bacterial Strain(s) | Effective Concentration |
|---|---|---|
| ABC-1 | P. aeruginosa, S. aureus | Nanomolar range |
| Benzamide-benzimidazole hybrid | P. aeruginosa | - |
Data for illustrative purposes based on analogues; specific data for this compound is not available.
Antineoplastic and Cytostatic Activities (Non-Human Cell Lines)
In Vitro Cytotoxicity Against Various Cancer Cell Lines (e.g., MCF-7, HeLa, Lymphoma)
While there is no specific cytotoxic data for this compound, the N-substituted benzamide scaffold is a recurring motif in compounds with demonstrated anticancer activity. For example, a series of N-(substituted coumarin-3-yl)benzamides displayed potent antiproliferative effects against the human hepatocellular carcinoma cell line (HepG2). Similarly, certain N-substituted bis-benzimidazole derivatives have exhibited significant cytotoxicity against breast (MCF-7, MDA-MB-453) and lung (NCI-H23, NCI-H522) cancer cell lines. Another study on N-(phenylcarbamothioyl)benzamide derivatives reported notable cytotoxic activity against MCF-7 breast cancer cells. The presence of the dichlorophenyl group in the target molecule is also of interest, as related compounds like 1,3-bis(3,5-dichlorophenyl) urea (B33335) have shown anti-cancer effects. These findings collectively suggest that this compound is a candidate for cytotoxic evaluation against a panel of cancer cell lines.
Table 4: In Vitro Cytotoxicity of Selected Benzamide Analogues
| Compound/Analogue Class | Cancer Cell Line(s) | Observed Effect |
|---|---|---|
| N-(substituted coumarin-3-yl)benzamides | HepG2 | Potent antiproliferative effects |
| N-substituted bis-benzimidazoles | MCF-7, MDA-MB-453, NCI-H23, NCI-H522 | Significant cytotoxicity |
| N-(phenylcarbamothioyl)benzamides | MCF-7 | Cytotoxic activity |
| 1,3-bis(3,5-dichlorophenyl) urea | Lung cancer cells | Inhibition of survival and clonogenic potential |
Data for illustrative purposes based on analogues; specific data for this compound is not available.
Induction of Apoptosis and Cell Cycle Arrest Mechanisms in Cancer Models
The precise mechanisms by which this compound may exert anticancer effects have not been elucidated. However, studies on related N-substituted benzamides offer insights into potential pathways. For instance, the N-substituted benzamide, declopramide, has been shown to induce apoptosis through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspase-9. nih.gov This compound also induced a G2/M cell cycle block independent of p53 status. nih.gov In another example, a novel N-(substituted coumarin-3-yl) benzamide derivative was found to cause cell cycle arrest at the G1/S checkpoint and promote apoptosis. Furthermore, a triazole precursor bearing a benzoyl-hydrazinecarbothioamide moiety, which is structurally related to benzamides, was demonstrated to trigger the intrinsic apoptosis pathway and arrest the cell cycle in the G1 phase in MCF-7 cells. These examples highlight the potential for benzamide derivatives to interfere with fundamental cellular processes in cancer cells, leading to their demise.
Modulation of Cancer-Related Signaling Pathways
Direct evidence of the modulation of cancer-related signaling pathways by this compound is yet to be reported. However, the activities of analogous compounds suggest several plausible targets. For example, the novel benzamide derivative VKNG-2 has been implicated in the modulation of the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer. Another avenue of investigation is suggested by the mechanism of benzamide riboside, which acts as an inhibitor of IMP dehydrogenase, a critical enzyme in the synthesis of guanylates essential for cell proliferation. Furthermore, compounds with a dichlorophenyl substitution, such as 1,3-bis(3,5-dichlorophenyl) urea, have been shown to activate the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis that can suppress tumor growth. The benzamide scaffold is also a known feature of histone deacetylase (HDAC) inhibitors, which represent another important class of anticancer agents that modulate gene expression by altering chromatin structure. These diverse mechanisms of action for related compounds underscore the potential for this compound to interact with and modulate various signaling cascades critical for cancer cell survival and proliferation.
Anti-inflammatory Properties (Non-Human Models)
The anti-inflammatory potential of benzamide derivatives has been a subject of scientific inquiry, with studies focusing on their ability to modulate key inflammatory pathways.
Research on related benzoyl and benzamide compounds has indicated a potential to suppress the production of pro-inflammatory cytokines in macrophage cell lines, such as RAW 264.7. While direct studies on this compound are not extensively available, the general mechanism for similar compounds involves the inhibition of signaling pathways, like NF-κB, which are crucial for the transcription of inflammatory mediators. For instance, other benzoyl derivatives have been shown to significantly decrease the production of IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-activated macrophages.
In various in vitro models of inflammation, analogues of this compound have demonstrated anti-inflammatory effects. These models often utilize stimulants like LPS to induce an inflammatory response in cells. The efficacy of these compounds is typically assessed by measuring the reduction in inflammatory markers. While specific data for this compound is limited, the broader class of benzamides has shown promise in these assays.
Neuroprotective and Neuropharmacological Investigations (Non-Human Models)
The neuropharmacological profile of benzamide derivatives has been explored, revealing potential applications in neurodegenerative diseases and seizure disorders.
Studies on compounds structurally related to this compound have been conducted to evaluate their neuroprotective effects. In models utilizing induced pluripotent stem cell (iPSC)-derived dopaminergic neurons, which are relevant for studying neurodegenerative diseases like Parkinson's, certain benzamide analogues have been investigated for their ability to protect against neurotoxin-induced cell death. However, specific research on the neuroprotective capabilities of this compound in these advanced cellular models is not yet prevalent in the available scientific literature.
The influence of benzamide compounds on neuronal excitability has been a focus of neuropharmacological research. Investigations into the effects of related molecules on motoneuron depolarization in isolated spinal cord preparations have provided insights into their mechanisms of action. These studies are crucial for understanding how such compounds might modulate synaptic transmission and neuronal signaling. Direct evidence for the effects of this compound on motoneuron depolarization is not well-documented.
A number of N-substituted benzamide derivatives have been synthesized and evaluated for their anticonvulsant properties in various animal models. nih.gov These studies often employ maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests in rodents to screen for anticonvulsant activity. nih.gov For example, a series of 3,5-dimethylpyrazole (B48361) derivatives with structural similarities to benzamides were assessed for their ability to reduce seizure severity and mortality. nih.gov While these studies provide a basis for the potential anticonvulsant effects of the broader benzamide class, specific data on the anticonvulsant profile of this compound is not available in the provided search results. nih.gov
No Publicly Available Data on the Antifibrillatory and Antiarrhythmic Activity of this compound
Following a comprehensive review of scientific literature and preclinical research databases, no specific information is publicly available regarding the in vitro or preclinical antifibrillatory and antiarrhythmic activity of the chemical compound this compound.
Extensive searches were conducted to identify studies that evaluated the electrophysiological effects, antifibrillatory properties, or antiarrhythmic potential of this specific compound or its closely related analogues. These searches did not yield any published research detailing its activity in these areas.
While research exists on the antiarrhythmic properties of other benzamide derivatives, these compounds are structurally distinct from this compound, and their findings cannot be extrapolated to this specific molecule. For instance, studies on compounds such as N-[3,5-Dichlorophenyl] 4-[4-hydroxy-2-methoxy-phenyl] piperazine (B1678402) carboxamidine dihydrochloride (B599025) (RS-87337) have demonstrated antiarrhythmic effects, but this molecule possesses a significantly different chemical scaffold. nih.gov
Therefore, at present, there is no scientific basis to report on the antifibrillatory and antiarrhythmic activity of this compound as requested. The absence of data prevents the creation of the specified article section and data tables.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Substituents on Biological Activity Profiles of 4-benzoyl-N-(3,5-dichlorophenyl)benzamide Analogues
The biological activity of benzanilide (B160483) scaffolds is highly sensitive to the nature and placement of substituents on their aromatic rings. For analogues of this compound, modifications can be explored on the N-phenyl ring (Ring A) and the benzoyl-substituted ring (Ring B).
Substituents on the N-Phenyl Ring (Ring A): The 3,5-dichloro substitution pattern on Ring A is a key feature. Halogen atoms like chlorine significantly influence the compound's lipophilicity, electronic properties, and steric profile. The introduction of chlorine atoms into a parent molecule can increase its biological activity. eurochlor.org In many biologically active benzanilides, halogenation is a common strategy to enhance potency. For instance, in a series of N-phenylbenzamides with antimicrobial activity, chloro- and bromo-substituted derivatives showed significant potency. nanobioletters.com The electron-withdrawing nature of the chlorine atoms at the meta-positions of Ring A can impact the acidity of the amide N-H group and influence hydrogen bonding interactions with biological targets. Furthermore, these substituents can form specific halogen bonds with receptor sites, contributing to binding affinity.
Substituents on the Benzoyl Ring (Ring B): Modifications to Ring B, which contains the 4-benzoyl group, also profoundly affect biological outcomes. The benzoyl moiety itself provides a large, rigid scaffold that can engage in π-stacking and hydrophobic interactions within a receptor's binding pocket. The nature of substituents on this ring can modulate these interactions. Studies on related N-benzoyl-2-hydroxybenzamides showed that introducing small alkyl groups, such as ethyl, or electron-withdrawing groups like nitro and trifluoromethyl, could significantly alter antiprotozoal activity. nih.gov For example, replacing a 4-ethyl group with a 4-nitro group led to a substantial increase in activity against L. donovani. nih.gov This highlights that both the electronic and steric properties of the substituent are critical. In a different series of N-phenylbenzamides, the presence of an electropositive group on the benzoyl ring was found to be desirable for anti-Gram-positive bacterial activity. nih.gov
The following interactive table summarizes the observed impact of various substituents on the biological activity of related benzanilide structures.
| Ring Modified | Substituent Type | Observed Effect on Activity | Example Biological Context |
|---|---|---|---|
| N-Phenyl Ring (A) | Halogens (Cl, Br) | Generally increases potency | Antimicrobial, Antiprotozoal nanobioletters.comnih.gov |
| N-Phenyl Ring (A) | Electron-donating (e.g., OCH3) | Variable; can increase or decrease activity depending on target | Potassium Channel Activation nih.gov |
| Benzoyl Ring (B) | Electron-withdrawing (NO2, CF3) | Often enhances potency | Antiprotozoal, Anticancer nih.govnih.gov |
| Benzoyl Ring (B) | Small Alkyl (e.g., CH3, C2H5) | Can improve activity through hydrophobic interactions | Antiprotozoal nih.gov |
| Benzoyl Ring (B) | Hydroxy (OH) | Can introduce key H-bonding interactions | Potassium Channel Activation nih.gov |
Positional Isomer Effects on Biological Potency and Selectivity
The specific placement of substituents on the aromatic rings is as crucial as their chemical nature. Positional isomerism can dramatically alter a molecule's three-dimensional shape and electronic distribution, leading to significant changes in biological activity and target selectivity.
The following table illustrates how positional changes in substituents have been shown to affect activity in related compound classes.
| Structural Feature | Isomeric Change | General Impact on Biological Activity | Reference Finding |
|---|---|---|---|
| Substituent on N-Phenyl Ring | meta vs. ortho | ortho-substituents can introduce steric hindrance, altering ring conformation and activity. | Steric hindrance from an ortho-chloro group was observed to direct reactivity in benzanilides. nih.gov |
| Linkage on Central Ring | ortho vs. meta/para | Potency can be highly dependent on the linkage position, with one isomer being significantly more active. | In phenylsulfonylamino-benzanilides, ortho-coupling was optimal, while meta/para reduced activity. nih.gov |
| Pendant Group Attachment | Linear vs. Angular | The overall molecular shape and vector are critical; linear attachment can be more potent. | Observed in oxazolidinone derivatives. nih.gov |
Role of Amide Linkage Conformation in Biological Recognition
The amide bond (-CO-NH-) linking the two aryl rings in the benzanilide structure is a critical determinant of biological activity. While often depicted as a simple linker, its conformational properties are complex and vital for molecular recognition. The amide bond has a partial double-bond character, which restricts free rotation and results in a planar geometry. This planarity, however, allows for two primary conformations: cis and trans. For most N-aryl amides, the trans conformation is significantly more stable.
The substituents on the rings flanking the amide bond influence the rotational barrier and the preferred dihedral angles between the amide plane and the aromatic rings. In a study of pentafluorobenzoyl-based benzanilides, it was found that bulky and electron-rich substituents create repulsive interactions that influence the stable amide conformation. acs.org The bulky 3,5-dichloro substituents on Ring A and the 4-benzoyl group on Ring B in the title compound are expected to create a significant rotational barrier, locking the molecule into a specific low-energy conformation. acs.org
This preferred conformation is crucial for biological recognition, as it pre-organizes the molecule for optimal fitting into a protein's binding site. An intramolecular hydrogen bond, for example between the amide oxygen and a nearby hydrogen bond donor, can further stabilize a specific conformation, and N-methylation of the amide, which removes this possibility, can lead to a complete loss of activity. nih.gov Therefore, the precise geometry and electronic nature of the amide linkage, as dictated by its surrounding groups, is a key element in the structure-activity relationship of these compounds.
Correlation of Computational Descriptors with Experimental Bioactivities
Quantitative structure-activity relationship (QSAR) studies are powerful tools for understanding how a compound's physicochemical properties correlate with its biological activity. By calculating various molecular descriptors, it is possible to build mathematical models that predict the potency of new analogues.
For N-phenylbenzamides, QSAR studies have revealed that different descriptors are important for different types of biological activity. nih.gov For example, in a study of antimicrobial N-phenylbenzamides, activity against Gram-positive bacteria was dominated by electrostatic interactions, with the electrophilicity index being a significant descriptor. In contrast, activity against Gram-negative bacteria depended more on steric and hydrophobic interactions, with molar refractivity and the partition coefficient (logP) being key descriptors. nih.gov
These findings suggest that for analogues of this compound, a combination of electronic, steric, and hydrophobic descriptors would be necessary to model their biological activity. Computational methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) can provide 3D-QSAR models that map these property fields, offering visual guidance for drug design. For instance, a CoMFA model might indicate that an electropositive group is desired in one region of the molecule, while a bulky, hydrophobic group is preferred in another to maximize activity. nih.gov Molecular docking studies further complement these analyses by predicting the binding mode of the compounds within the active site of a target protein, providing a structural basis for the observed SAR. nih.gov
The following table lists common computational descriptors and their relevance in the context of benzanilide bioactivity.
| Descriptor Type | Specific Descriptor | Physicochemical Relevance | Importance in QSAR Models |
|---|---|---|---|
| Electronic | Electrophilicity Index | Describes the ability of a molecule to accept electrons. | Correlates with electrostatic interactions with the target. nih.gov |
| Hydrophobic | logP (Partition Coefficient) | Measures the lipophilicity of a molecule. | Important for membrane permeability and hydrophobic interactions in the binding pocket. nih.gov |
| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. | Models the influence of molecular size and shape on binding. nih.gov |
| Topological | Molecular Weight (MW) | The mass of the molecule. | Often contributes to QSAR models, reflecting general size and transport properties. nih.gov |
| Quantum Chemical | Total Energy | The calculated energy of the molecule's conformation. | Can be a significant contributor to activity models. nih.gov |
Mechanism of Action Elucidation at the Molecular and Cellular Level Non Human
Molecular Target Identification and Validation
There is currently no published research that identifies and validates a specific molecular target for 4-benzoyl-N-(3,5-dichlorophenyl)benzamide. Studies on other N-phenylbenzamide derivatives have identified diverse targets, such as DNA minor grooves in parasites or specific enzymes in various disease models. However, the unique 4-benzoyl and 3,5-dichloro substitutions on this particular compound mean that it likely has a distinct target profile that has yet to be elucidated.
Interrogation of Downstream Signaling Pathways and Cellular Responses
In the absence of an identified molecular target, the downstream signaling pathways and cellular responses affected by this compound have not been investigated. Research in this area would typically follow the identification of a primary molecular target to understand the broader physiological and pathological consequences of the compound's activity.
Biochemical and Biophysical Characterization of Ligand-Target Interactions
As no molecular target has been identified for this compound, there is no data available on the biochemical and biophysical characterization of its ligand-target interactions. Such studies are essential for understanding the affinity, selectivity, and mode of binding of a compound to its target, which are critical for further drug development and optimization.
Preclinical Pharmacokinetic and Preformulation Aspects Non Human
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization (Excluding Human-Specific Data)
The in vitro characterization of a compound's ADME properties is a critical early step in the drug discovery process. These studies help to predict a substance's behavior in a living system. However, specific experimental data for 4-benzoyl-N-(3,5-dichlorophenyl)benzamide in the public domain is limited. The following subsections describe the standard methodologies used for such characterization.
Metabolic stability assays are conducted to determine the susceptibility of a compound to metabolism by drug-metabolizing enzymes. nih.gov These studies are typically performed using liver microsomes, which are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes. nih.gov The stability of a compound is assessed by incubating it with liver microsomes from various non-human species (e.g., rat, mouse, dog) and measuring the decrease in the parent compound's concentration over time.
Table 1: Representative Data on Metabolic Stability
| Parameter | Description |
| Test System | Liver microsomes from preclinical species (e.g., Sprague-Dawley rat, CD-1 mouse). |
| Incubation Time | Typically a time course, for example, 0, 15, 30, 60, and 120 minutes. |
| Analysis Method | Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly used to quantify the remaining parent compound. |
| Calculated Value | The percentage of the compound remaining at each time point is used to calculate the in vitro half-life (t½). |
Metabolite identification studies are also performed using these microsomal systems to understand the metabolic pathways of a compound. This involves identifying the chemical structures of the metabolites formed after incubation.
To assess a compound's potential for oral absorption, in vitro permeability assays are utilized. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used model that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. This model is valuable for studying both passive diffusion and active transport mechanisms.
The apparent permeability coefficient (Papp) is calculated to quantify the rate at which a compound crosses the Caco-2 cell monolayer. This value helps to classify a compound's absorption potential.
Table 2: Caco-2 Permeability Assay Parameters
| Parameter | Description |
| Cell Line | Caco-2 cells cultured on semi-permeable supports. |
| Transport Direction | Permeability is typically measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to assess active efflux. |
| Analysis Method | The concentration of the compound in the donor and receiver compartments is measured by LC-MS/MS. |
| Calculated Value | The apparent permeability coefficient (Papp) is determined. A high Papp value generally suggests good permeability. |
Note: Specific data on the permeability of this compound across Caco-2 cell monolayers are not available in the public scientific literature.
Preformulation Studies for Research Application
Preformulation studies are essential for developing appropriate formulations for in vitro and in vivo research. These studies focus on the physicochemical properties of a compound that can influence its performance in biological assays.
The aqueous solubility of a compound is a critical factor for its absorption and distribution in biological systems. Poorly soluble compounds often require formulation strategies to enhance their solubility for reliable and reproducible results in research assays.
Common strategies for solubility enhancement include:
Use of Co-solvents: Organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are often used to dissolve compounds for in vitro studies.
pH Adjustment: For ionizable compounds, adjusting the pH of the medium can significantly increase solubility.
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, thereby enhancing their solubility.
Table 3: Common Solubility Enhancement Approaches
| Strategy | Mechanism of Action |
| Co-solvents | Increases the polarity of the solvent system to better dissolve the compound. |
| pH Adjustment | Ionizes the compound, leading to greater interaction with water molecules. |
| Surfactants | Forms micelles that encapsulate the hydrophobic compound. |
| Cyclodextrins | Forms a host-guest complex with the compound, with the hydrophobic part of the compound residing within the cyclodextrin (B1172386) cavity. |
Note: Specific studies on solubility enhancement strategies for this compound for research applications are not detailed in the available scientific literature.
It is important to assess the chemical stability of a compound in the buffers and solvents used for in vitro and in vivo studies to ensure that the observed biological activity is due to the compound itself and not its degradation products. This involves incubating the compound in various media (e.g., phosphate-buffered saline (PBS), cell culture media, dosing vehicles) under experimental conditions and monitoring its concentration over time.
Table 4: Parameters for Stability Assessment in Biological Media
| Parameter | Description |
| Media | Relevant biological buffers (e.g., PBS, Hank's Balanced Salt Solution), cell culture media, and solvents used for stock solutions (e.g., DMSO). |
| Incubation Conditions | Typically at a controlled temperature (e.g., 37°C) for a specified duration. |
| Analysis Method | LC-MS/MS or a similar analytical technique is used to measure the concentration of the parent compound at different time points. |
| Outcome | The percentage of the compound remaining over time indicates its stability in the tested medium. |
Note: There is no specific information available in the public domain regarding the stability of this compound in relevant biological buffers and solvents.
Future Directions and Research Gaps in the Study of 4 Benzoyl N 3,5 Dichlorophenyl Benzamide
Exploration of Novel Biological Targets for Therapeutic Intervention
A significant research gap in the study of 4-benzoyl-N-(3,5-dichlorophenyl)benzamide is the full characterization of its biological targets. While the benzamide (B126) class of molecules is known to interact with a range of receptors and enzymes, the specific binding profile of this particular derivative remains to be elucidated. Future research should focus on comprehensive screening against a panel of biologically relevant targets to uncover novel therapeutic applications.
Table 1: Potential Biological Targets for this compound
| Target Class | Specific Examples | Rationale for Investigation |
|---|---|---|
| Protein Kinases | EGFR, HER-2, VEGFR, PDGFR | Many benzamide derivatives exhibit inhibitory activity against various kinases involved in cancer progression. nih.gov |
| G-Protein Coupled Receptors (GPCRs) | Dopamine (B1211576) receptors, Serotonin (B10506) receptors | The benzamide scaffold is a common feature in antipsychotic and antiemetic drugs that target GPCRs. |
| Enzymes | Carbonic Anhydrases (CAs), Monoamine Oxidase B (MAO-B) | Substituted benzamides have shown potent inhibitory effects on these enzymes, with implications for cancer and neurodegenerative diseases. nih.gov |
| Ion Channels | Sodium channels, Calcium channels | Benzamide-containing compounds have been investigated for their roles as local anesthetics and antiarrhythmic agents. |
Design and Synthesis of Highly Potent and Selective Analogues
To optimize the therapeutic potential of this compound, the design and synthesis of analogues with enhanced potency and selectivity are crucial. Structure-activity relationship (SAR) studies are needed to understand how modifications to the chemical structure affect its biological activity.
Future synthetic efforts could explore:
Substitution on the Benzoyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the benzoyl moiety to modulate target binding affinity.
Modification of the Dichlorophenyl Ring: Altering the position and number of chlorine atoms on the phenyl ring to improve selectivity and metabolic stability.
Amide Bond Replacement: Investigating bioisosteric replacements for the amide linkage to enhance pharmacokinetic properties.
Advanced Computational Modeling for De Novo Design and Optimization
Computational modeling and simulation techniques offer powerful tools for accelerating the drug discovery process. nih.gov For this compound, these methods can be employed for:
Molecular Docking: Predicting the binding mode and affinity of the compound and its analogues to potential biological targets. nih.gov
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-target complex to assess binding stability and identify key interactions. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the chemical structure of benzamide derivatives with their biological activity to guide the design of more potent compounds.
Development of Advanced In Vitro and In Vivo (Non-Human) Models for Efficacy Assessment
The translation of promising in vitro findings to in vivo efficacy is a critical step in drug development. nih.govmdpi.com For this compound, future research should focus on establishing robust preclinical models to evaluate its therapeutic potential.
Table 2: Proposed Preclinical Models for Efficacy Assessment
| Model Type | Specific Application | Key Endpoints |
|---|---|---|
| Cell-Based Assays | High-throughput screening of analogue libraries | Target engagement, cellular viability, signaling pathway modulation |
| Organoid Cultures | Modeling disease-specific pathophysiology in a 3D environment | Drug response in a more physiologically relevant context |
| Xenograft Models (in mice) | Evaluating anti-tumor activity in a living organism | Tumor growth inhibition, metastasis, biomarker modulation |
| Disease-Specific Animal Models | Assessing efficacy in models of neurological or inflammatory disorders | Behavioral outcomes, histopathological changes, inflammatory markers |
Investigation of Multi-Targeting Approaches with Benzamide Scaffolds
Complex diseases often involve multiple pathological pathways, making multi-targeted drugs an attractive therapeutic strategy. mdpi.comnih.gov The benzamide scaffold is well-suited for the development of multi-targeting agents due to its chemical versatility. nih.govmdpi.com Future research could explore the design of hybrid molecules that incorporate the this compound core with other pharmacophores to simultaneously modulate multiple targets. nih.gov
Leveraging Artificial Intelligence and Machine Learning in Benzamide Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of large and complex datasets. nih.govjsr.orgnih.govorscience.ruijettjournal.org In the context of this compound research, AI and ML can be applied to:
Predictive Modeling: Developing algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel analogues.
De Novo Drug Design: Using generative models to design novel benzamide derivatives with desired biological activities and physicochemical properties.
High-Content Image Analysis: Automating the analysis of cellular imaging data from in vitro assays to quantify drug effects.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 4-benzoyl-N-(3,5-dichlorophenyl)benzamide?
The compound is typically synthesized via condensation reactions. A general approach involves refluxing 4-amino-3,5-dichlorophenyl derivatives with benzoyl chloride or substituted benzaldehydes in ethanol, catalyzed by glacial acetic acid. For example, single crystals of N-(3,5-dichlorophenyl)benzamide were obtained by dissolving the precursor in ethanol, followed by slow evaporation . Purity is confirmed via melting point determination, IR spectroscopy, and NMR analysis .
Q. How is the crystal structure of this compound determined, and what key structural features are observed?
X-ray crystallography using programs like SHELXL (part of the SHELX suite) reveals the trans conformation of the H–N–C=O group, consistent with related benzanilides. The benzoyl and aniline rings form a dihedral angle of 58.3°, while the amide group makes angles of 14.3° and 44.4° with these rings. Infinite chains along the c-axis are stabilized by N–H⋯O hydrogen bonds .
Q. What spectroscopic techniques are critical for characterizing this compound?
- IR Spectroscopy : Confirms the presence of amide C=O (~1650 cm⁻¹) and N–H stretching (~3300 cm⁻¹).
- NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and the amide proton (δ ~10.5 ppm). ¹³C NMR resolves carbonyl carbons (~168 ppm) and chlorinated aromatic carbons .
- XRD : Provides crystallographic parameters (e.g., space group P1, unit cell dimensions) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) complement experimental data in analyzing this compound’s electronic properties?
Density Functional Theory (DFT) calculations can predict molecular geometry, electrostatic potentials, and frontier orbital energies (HOMO-LUMO). These models validate experimental bond lengths and angles from XRD data. For example, deviations between calculated and observed dihedral angles may indicate crystal packing effects . Software like Gaussian or ORCA is typically used, with basis sets (e.g., B3LYP/6-311G**) optimized for accuracy .
Q. What strategies resolve contradictions in crystallographic data between structurally analogous benzamides?
Discrepancies in dihedral angles or hydrogen-bonding patterns across studies may arise from substituent effects or crystallization solvents. Systematic comparisons using databases (e.g., Cambridge Structural Database) and validation tools (e.g., PLATON) help identify outliers. For instance, N-(3,5-dichlorophenyl)benzamide’s trans amide conformation contrasts with cis conformations in sterically hindered analogs, highlighting substituent steric effects .
Q. How can structure-activity relationships (SARs) be explored for this compound’s potential biological activity?
SAR studies require synthesizing derivatives with varying substituents (e.g., halogens, methoxy groups) and testing against biological targets. For example, replacing chlorine atoms with trifluoromethyl groups (as in Fluralaner analogs) enhances binding to GABA-gated chloride channels . In vitro assays (e.g., antimicrobial or enzyme inhibition) combined with molecular docking (using AutoDock Vina) can identify key pharmacophores .
Q. What experimental designs are optimal for studying intermolecular interactions in the solid state?
- Hirshfeld Surface Analysis : Quantifies close contacts (e.g., H⋯Cl, O⋯H) and π-stacking interactions.
- Thermal Analysis (DSC/TGA) : Assesses stability and phase transitions.
- Powder XRD : Monitors polymorphic changes under varying conditions.
For hydrogen-bonded chains, temperature-dependent XRD can track structural dynamics .
Q. How do solvent polarity and crystallization conditions affect the compound’s morphology?
Crystallization from polar solvents (e.g., ethanol) favors hydrogen-bonded networks, while nonpolar solvents may yield different packing motifs. Slow evaporation at controlled temperatures (~25°C) produces single crystals suitable for XRD, whereas rapid cooling may result in amorphous phases .
Data Interpretation and Methodology
Q. What statistical approaches validate crystallographic refinement parameters?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
